Cas no 1864965-85-4 ([5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine)
![[5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/1864965-85-4x500.png)
[5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine 化学的及び物理的性質
名前と識別子
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- [5-(thiophen-3-yl)-1,3-thiazol-2-yl]methanamine
- [5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine
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- インチ: 1S/C8H8N2S2/c9-3-8-10-4-7(12-8)6-1-2-11-5-6/h1-2,4-5H,3,9H2
- InChIKey: YVERLYHAXFKFCI-UHFFFAOYSA-N
- ほほえんだ: S1C(CN)=NC=C1C1=CSC=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 154
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 95.4
[5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372417-1.0g |
[5-(thiophen-3-yl)-1,3-thiazol-2-yl]methanamine |
1864965-85-4 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-372417-5.0g |
[5-(thiophen-3-yl)-1,3-thiazol-2-yl]methanamine |
1864965-85-4 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-372417-0.1g |
[5-(thiophen-3-yl)-1,3-thiazol-2-yl]methanamine |
1864965-85-4 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-372417-2.5g |
[5-(thiophen-3-yl)-1,3-thiazol-2-yl]methanamine |
1864965-85-4 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-372417-0.25g |
[5-(thiophen-3-yl)-1,3-thiazol-2-yl]methanamine |
1864965-85-4 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
Enamine | EN300-372417-0.05g |
[5-(thiophen-3-yl)-1,3-thiazol-2-yl]methanamine |
1864965-85-4 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-372417-0.5g |
[5-(thiophen-3-yl)-1,3-thiazol-2-yl]methanamine |
1864965-85-4 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
Enamine | EN300-372417-10.0g |
[5-(thiophen-3-yl)-1,3-thiazol-2-yl]methanamine |
1864965-85-4 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 |
[5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A, 2019,7, 10246-10255
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
[5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamineに関する追加情報
Introduction to [5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine (CAS No. 1864965-85-4)
[5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine is a significant compound in the field of pharmaceutical chemistry, known for its unique structural and functional properties. This compound, identified by the CAS number 1864965-85-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates both thiophene and thiazole heterocycles, which are well-documented for their diverse biological activities.
The presence of the thiophen-3-yl moiety in the molecular framework contributes to the compound's reactivity and interaction with biological targets. Thiophenes are known for their role in various pharmacological applications, including antifungal, antiviral, and anticancer agents. The 1,3-thiazol-2-yl group further enhances the compound's pharmacological profile by providing a scaffold that can be modified to target specific biological pathways.
Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Studies have demonstrated that the combination of thiophene and thiazole rings can lead to compounds with enhanced binding affinity and selectivity towards therapeutic targets. This has prompted extensive exploration into the synthesis and characterization of derivatives of [5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine.
In terms of synthetic chemistry, [5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine can be synthesized through multi-step reactions involving cyclization and condensation processes. The synthesis typically involves the use of readily available starting materials, such as thiophene derivatives and thiazole precursors. Advanced synthetic methodologies, including transition metal-catalyzed reactions, have been employed to improve yield and purity.
The pharmacological activity of [5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine has been a subject of intense investigation. Preclinical studies have shown promising results in various disease models, including inflammation and neurodegenerative disorders. The compound's ability to modulate key signaling pathways has made it a candidate for further development into a therapeutic agent.
One of the most intriguing aspects of this compound is its potential as an inhibitor of enzymes involved in disease progression. For instance, studies have suggested that it may interact with enzymes such as kinases and phosphodiesterases, which are implicated in conditions like cancer and cardiovascular diseases. The precise mechanism of action is still under investigation, but preliminary data indicate that it exhibits significant inhibitory activity.
The structural flexibility of [5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine allows for the design of analogs with tailored properties. By modifying various functional groups within the molecule, researchers can optimize its pharmacokinetic profile and target specificity. This adaptability makes it a valuable scaffold for drug development.
Computational studies have also played a crucial role in understanding the behavior of [5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine. Molecular modeling techniques have been used to predict how the compound interacts with biological targets at the atomic level. These insights have guided experimental efforts and have helped in designing more effective derivatives.
The safety profile of [5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine is another critical area of focus. Toxicological studies have been conducted to assess its potential side effects and determine safe dosage ranges. Preliminary findings suggest that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development.
Future directions in research on [5-(Thiophen-3-yl)-1,3-thiazol-2-yl]methanamine include exploring its potential in combination therapies. By pairing it with other drugs that target different aspects of a disease, researchers aim to enhance overall treatment efficacy. Additionally, investigating its role in preclinical models will provide more comprehensive insights into its therapeutic potential.
The development of novel pharmaceuticals relies heavily on innovative compounds like [5-(Thiophen-3-yll)-1,3-thiazol-llylmethanamine]. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for new treatments. As research continues to uncover more about its capabilities, this compound is poised to make significant contributions to medical science.
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